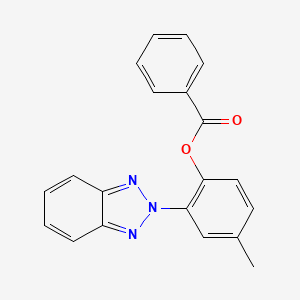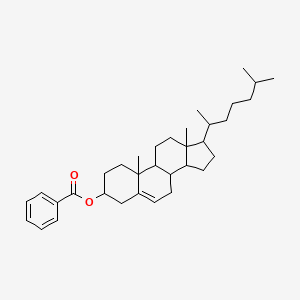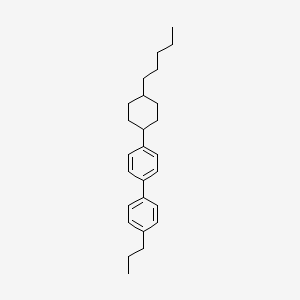
1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a cyclohexyl group and a propylphenyl group
Preparation Methods
The synthesis of 1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts alkylation reaction, where benzene is alkylated with cyclohexyl and propylphenyl groups under the influence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with halogens, nitro groups, or alkyl groups using reagents like halogens, nitrating agents, or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene has several scientific research applications, including:
Chemistry: It is used as a model compound in studying aromatic substitution reactions and the effects of substituents on reaction mechanisms.
Biology: Research into its interactions with biological membranes and its potential as a bioactive compound is ongoing.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted.
Industry: It is explored for use in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. The pathways involved may include binding to specific sites on proteins or altering membrane fluidity, which can influence cellular processes and biochemical reactions.
Comparison with Similar Compounds
1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene can be compared with other similar compounds, such as:
1-(4-Butylcyclohexyl)-4-(4-propylphenyl)benzene: Differing by the length of the alkyl chain on the cyclohexyl group, which can affect its physical properties and reactivity.
1-(4-Pentylcyclohexyl)-4-(4-methylphenyl)benzene: Differing by the substituent on the phenyl group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct physical and chemical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C26H36 |
|---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
1-(4-pentylcyclohexyl)-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C26H36/c1-3-5-6-8-22-11-15-24(16-12-22)26-19-17-25(18-20-26)23-13-9-21(7-4-2)10-14-23/h9-10,13-14,17-20,22,24H,3-8,11-12,15-16H2,1-2H3 |
InChI Key |
ONKZZKBVESXVHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



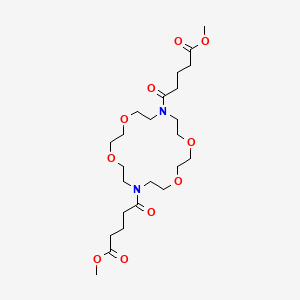
![N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B15045011.png)
![2-methyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15045014.png)
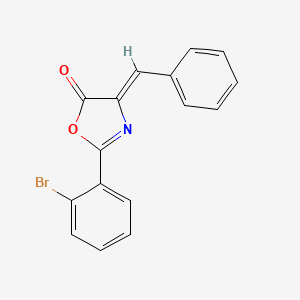
![3-Hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B15045019.png)
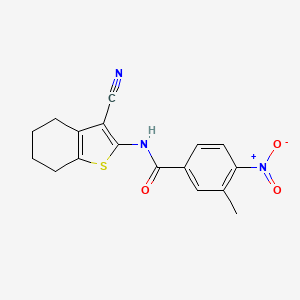
![[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B15045024.png)
![4-{5-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B15045025.png)
![4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine](/img/structure/B15045026.png)

